molecular formula C11H7BrF2 B8334230 5,7-Difluoro-1-bromomethylnaphthalene

5,7-Difluoro-1-bromomethylnaphthalene

Cat. No. B8334230
M. Wt: 257.07 g/mol
InChI Key: WXCWDIIQICPXDV-UHFFFAOYSA-N
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Patent
US05112851

Procedure details

1.35 g of 5,7-Difluoro-1-methylnaphthaline in 10 ml of carbon tetrachloride are refluxed for 41/2 hours with 1.4 g of N-bromosuccinimide and 50 mg of dibenzoylperoxide. The cooled mixture is filtered and the solvent removed under vacuum. The purity of the crystalline crude product is sufficient for further reaction, m.p. 74°-76.5°.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[C:10]([F:12])[CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[C:7]2[CH3:13].[Br:14]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[F:1][C:2]1[CH:11]=[C:10]([F:12])[CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[C:7]2[CH2:13][Br:14]

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
FC1=C2C=CC=C(C2=CC(=C1)F)C
Name
Quantity
1.4 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
50 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The cooled mixture is filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
The purity of the crystalline crude product is sufficient for further reaction, m.p. 74°-76.5°

Outcomes

Product
Name
Type
Smiles
FC1=C2C=CC=C(C2=CC(=C1)F)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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